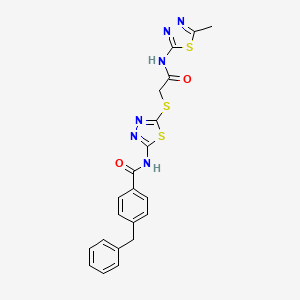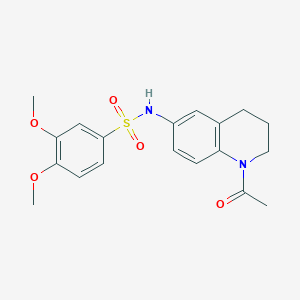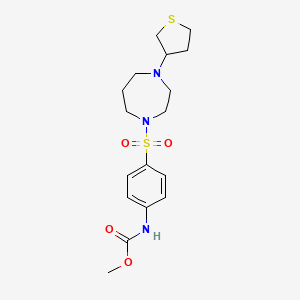
Methyl (4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25N3O4S2 and its molecular weight is 399.52. The purity is usually 95%.
BenchChem offers high-quality Methyl (4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Modification
Methyl (4-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate serves as a versatile building block for heterocyclic synthesis. Researchers have successfully modified its structure to create novel derivatives with diverse properties. These modifications often involve nucleophilic substitution reactions, esterification, and thioester formation. The resulting compounds find applications in drug discovery, materials science, and organic synthesis .
Sulfur-Containing Pharmaceuticals
MTDBC’s sulfur-containing moiety makes it an intriguing candidate for drug development. Researchers explore its potential as a scaffold for designing new pharmaceuticals. By introducing specific functional groups, they can fine-tune its pharmacological properties. Potential applications include antiviral agents, anti-inflammatory drugs, and enzyme inhibitors.
Epoxidation Catalysts
The presence of a tetrahydrothiophene ring in MTDBC suggests its potential as an epoxidation catalyst. Researchers investigate its ability to promote the formation of epoxides from alkenes. Epoxides are essential intermediates in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .
Thioester Chemistry
MTDBC’s carbamate group allows for thioester formation. Thioesters play crucial roles in biochemistry, serving as intermediates in fatty acid metabolism and protein modification. Researchers explore MTDBC derivatives as synthetic tools for studying thioester chemistry and developing bioconjugates .
Functional Materials
Researchers have explored MTDBC derivatives as building blocks for functional materials. By incorporating them into polymer matrices, they enhance material properties such as mechanical strength, thermal stability, and conductivity. Applications range from coatings and adhesives to sensors and drug delivery systems .
Biological Probes and Imaging Agents
MTDBC derivatives can be labeled with fluorescent or radioactive tags. These modified compounds serve as valuable biological probes for studying cellular processes, receptor binding, and enzyme activity. Additionally, they find use as imaging agents in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging .
Eigenschaften
IUPAC Name |
methyl N-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKDGIMNEWXXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


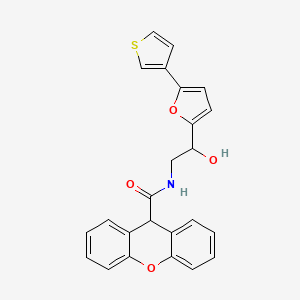
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)
![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)
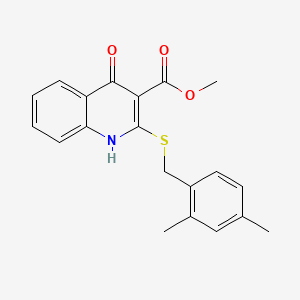
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)
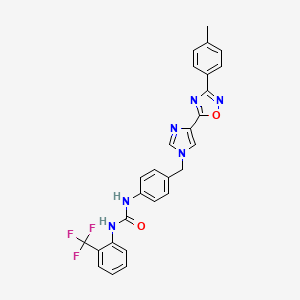
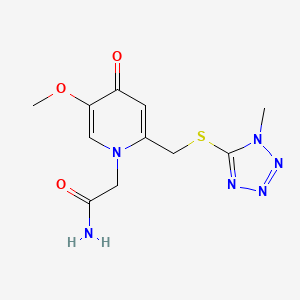
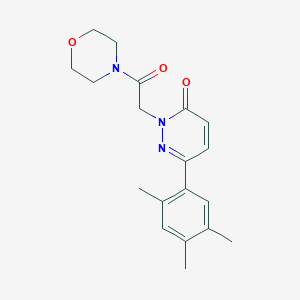
![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
